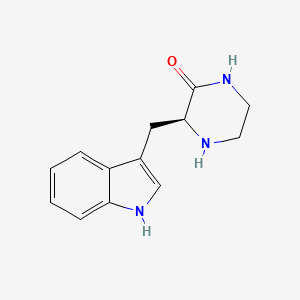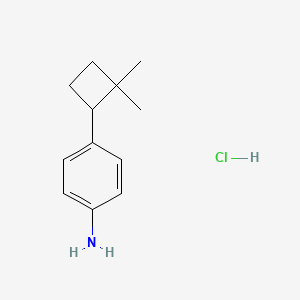
4-(2,2-Dimethylcyclobutyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylcyclobutyl)aniline hydrochloride: is an organic compound with the molecular formula C12H17N . It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method to synthesize 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride involves the nucleophilic substitution of a suitable precursor, such as 4-chloronitrobenzene, with 2,2-dimethylcyclobutylamine. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.
Reduction of Nitroarenes: Another method involves the reduction of 4-(2,2-dimethylcyclobutyl)nitrobenzene to the corresponding aniline using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of benzene derivatives followed by catalytic reduction and subsequent purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as 4-(2,2-dimethylcyclobutyl)aminobenzene, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 4-(2,2-Dimethylcyclobutyl)nitrobenzene, 4-(2,2-Dimethylcyclobutyl)nitrosobenzene.
Reduction: 4-(2,2-Dimethylcyclobutyl)aminobenzene.
Substitution: 4-(2,2-Dimethylcyclobutyl)nitrobenzene, 4-(2,2-Dimethylcyclobutyl)sulfonic acid, 4-(2,2-Dimethylcyclobutyl)halobenzene.
Aplicaciones Científicas De Investigación
Chemistry: 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It can be used in the synthesis of bioactive molecules that interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
- 4-(2,2-Dimethylcyclobutyl)nitrobenzene
- 4-(2,2-Dimethylcyclobutyl)aminobenzene
- 4-(2,2-Dimethylcyclobutyl)halobenzene
Comparison: 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride is unique due to the presence of the 2,2-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other substituted anilines, which may have different substituents on the aromatic ring. The unique structure of this compound allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18ClN |
|---|---|
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
4-(2,2-dimethylcyclobutyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9;/h3-6,11H,7-8,13H2,1-2H3;1H |
Clave InChI |
DBCZDAXLFRXMQY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1C2=CC=C(C=C2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


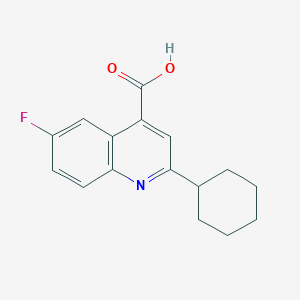
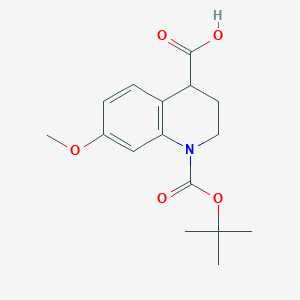
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)

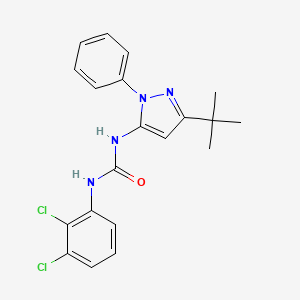


![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)

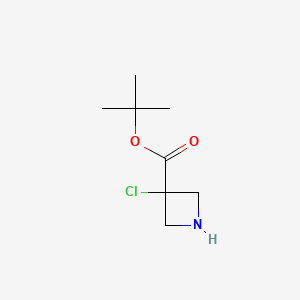
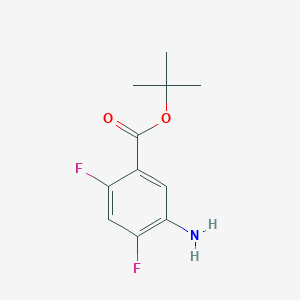
![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)

